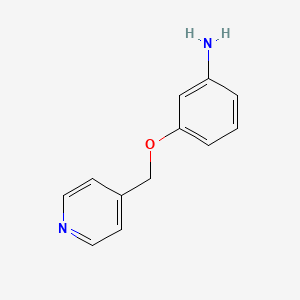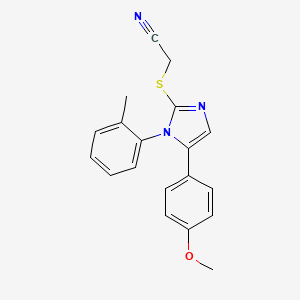
3-(吡啶-4-基甲氧基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-4-ylmethoxy)aniline is an organic compound with the molecular formula C12H12N2O It is a derivative of aniline, where the aniline moiety is substituted with a pyridin-4-ylmethoxy group
科学研究应用
3-(Pyridin-4-ylmethoxy)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary targets of 3-(Pyridin-4-ylmethoxy)aniline are the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . These receptors are often co-expressed in various tumors and play a crucial role in cell proliferation and survival .
Mode of Action
3-(Pyridin-4-ylmethoxy)aniline interacts with its targets, EGFR and HER2, by inhibiting their activity . This inhibition is achieved through competitive antagonism, where the compound binds to the active site of the receptors, preventing the binding of their natural ligands . This results in the suppression of the downstream signaling pathways that promote tumor growth and survival .
Biochemical Pathways
The inhibition of EGFR and HER2 by 3-(Pyridin-4-ylmethoxy)aniline affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and migration. By inhibiting these pathways, the compound can effectively suppress tumor growth and metastasis .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and be bbb permeant . It is also predicted to be a substrate for P-gp, a protein that pumps foreign substances out of cells . These properties may influence the compound’s bioavailability and its ability to reach its target sites in the body .
Result of Action
The result of the action of 3-(Pyridin-4-ylmethoxy)aniline is the inhibition of tumor growth and survival . By inhibiting the activity of EGFR and HER2, the compound suppresses the downstream signaling pathways that promote these processes . This leads to the reduction of tumor size and potentially the prevention of metastasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-ylmethoxy)aniline typically involves the following steps:
Preparation of 4-(Chloromethyl)pyridine: This intermediate can be synthesized by chloromethylation of pyridine using formaldehyde and hydrochloric acid.
Nucleophilic Substitution Reaction: The 4-(Chloromethyl)pyridine is then reacted with aniline in the presence of a base such as potassium carbonate to form 3-(Pyridin-4-ylmethoxy)aniline.
The reaction conditions for the nucleophilic substitution typically involve heating the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-120°C) for several hours.
Industrial Production Methods
Industrial production methods for 3-(Pyridin-4-ylmethoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
3-(Pyridin-4-ylmethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using fuming sulfuric acid, and halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Various substituted derivatives depending on the substituent introduced.
相似化合物的比较
Similar Compounds
3-(Pyridin-2-ylmethoxy)aniline: Similar structure but with the pyridine ring attached at the 2-position.
4-(Pyridin-4-ylmethoxy)aniline: Similar structure but with the aniline moiety attached at the 4-position.
3-(Pyridin-3-ylmethoxy)aniline: Similar structure but with the pyridine ring attached at the 3-position.
Uniqueness
3-(Pyridin-4-ylmethoxy)aniline is unique due to the specific positioning of the pyridine ring at the 4-position relative to the aniline moiety. This positioning can influence the compound’s electronic properties, reactivity, and binding interactions, making it distinct from other similar compounds.
属性
IUPAC Name |
3-(pyridin-4-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8H,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZDHKIKCCYMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)
![N-(2-{4-[methyl(propan-2-yl)amino]piperidin-1-yl}ethyl)but-2-ynamide](/img/structure/B2506417.png)
![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)

![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)

![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)
![2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2506427.png)
![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)

![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/new.no-structure.jpg)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2506435.png)

